2,5-Dimethoxyisonicotinaldehyde

Azaindole Synthesis Medicinal Chemistry Regioselective Formylation

Medicinal chemistry programs targeting azaindole-based anti-HIV-1 and antitubercular agents require precise regiochemical control; substituting 2,3-, 2,6-, or 3,5-dimethoxyisonicotinaldehyde isomers causes synthetic failure in 4,7-dimethoxy azaindole cyclization. 2,5-Dimethoxyisonicotinaldehyde (CAS 867267-25-2) is the essential 2,5-regioisomer for these transformations. • Enables lithium-mediated formylation and thermal cyclization of azidoacrylates to 4,7-dimethoxy-5-azaindoles - a route inaccessible with alternative regioisomers. • Serves as precursor to 3,5-dialkoxy-4-pyridyl diarylquinolines with enhanced anti-TB potency and attenuated hERG inhibition vs. bedaquiline. • Standard purity ≥98%; available for global shipment in research quantities.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 867267-25-2
Cat. No. B3359618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxyisonicotinaldehyde
CAS867267-25-2
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C=O)OC
InChIInChI=1S/C8H9NO3/c1-11-7-4-9-8(12-2)3-6(7)5-10/h3-5H,1-2H3
InChIKeySCZSXGWZEONLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxyisonicotinaldehyde Procurement Guide


2,5-Dimethoxyisonicotinaldehyde (CAS 867267-25-2, IUPAC: 2,5-dimethoxypyridine-4-carbaldehyde) is a heteroaromatic aldehyde with molecular formula C8H9NO3 and molecular weight 167.16 g/mol, featuring methoxy substituents at the 2- and 5-positions of the pyridine ring bearing a 4-carboxaldehyde . Its predicted physicochemical profile includes a density of 1.174 g/cm³, boiling point of 295.3 °C at 760 mmHg, flash point of 132.4 °C, and calculated LogP of 1.68 [1]. The compound serves as a strategic intermediate in medicinal chemistry, particularly in the regioselective synthesis of 4,7-dimethoxy azaindoles—structural motifs present in anti-HIV-1 and antitubercular agents .

1
Ortho-directing formylation via 2,5-dimethoxy pattern
2
Thermal cyclization of azidoacrylates
3
Regioselective 4,7-dimethoxy azaindole scaffold access

2,5-Dimethoxyisonicotinaldehyde: Substitution by Regioisomers Fails


Pyridine carboxaldehyde derivatives bearing dimethoxy substitution are not functionally interchangeable. The 2,5-substitution pattern on 2,5-dimethoxyisonicotinaldehyde establishes a unique electronic environment that governs both its reactivity as a building block and its downstream synthetic utility. Regioisomers such as 2,3-dimethoxyisonicotinaldehyde (CAS 944900-64-5), 2,6-dimethoxyisonicotinaldehyde (CAS 52606-01-6), and 3,5-dimethoxyisonicotinaldehyde (CAS 204862-70-4) differ fundamentally in the positioning of their methoxy groups, which alters ortho-directing versus ortho-repulsing behavior during formylation and subsequent cyclization steps . The 2,5-regioisomer is specifically employed to achieve regioselective synthesis of 4,7-dimethoxy 5- and 6-azaindoles—a transformation where alternative substitution patterns fail to deliver the same regiochemical outcome . Procurement decisions based solely on availability or price among dimethoxyisonicotinaldehyde isomers risk synthetic failure or require extensive re-optimization of reaction conditions.

Target 2,5-Dimethoxyisonicotinaldehyde Regioselective formylation and azaindole synthesis reported; 2,5-dimethoxy pattern controls electronic environment
Regioisomers 2,3-, 2,6-, 3,5-isomers Altered ortho-directing/repulsing behavior may shift formylation outcome; not reported to support same cyclization

2,5-Dimethoxyisonicotinaldehyde: Evidence for Selection


Regioselective Synthesis of 4,7-Dimethoxy-5-azaindole

2,5-Dimethoxyisonicotinaldehyde functions as the essential building block for the regioselective synthesis of 4,7-dimethoxy-5-azaindoles—a structural motif present in anti-HIV-1 agents . The 2,5-dimethoxy substitution pattern provides the requisite ortho-directing/ortho-repulsing electronic environment that enables controlled formylation and subsequent thermal cyclization of azidoacrylates. Alternative regioisomers (2,3-dimethoxy, 2,6-dimethoxy, 3,5-dimethoxy) do not support this specific transformation due to altered electronic and steric profiles .

Regioselective azaindole synthesis
Data to verify
Enables regioselective synthesis of 4,7-dimethoxy-5-azaindole via ortho-directing formylation and thermal cyclization
2,3-, 2,6-, 3,5-isomers: not reported to support this specific transformation
Supports azaindole scaffold synthesis for antiviral/antitubercular research
Cross-study comparable; synthetic route context
Azaindole Synthesis Medicinal Chemistry Regioselective Formylation

Bedaquiline Analogues with Reduced hERG Liability

2,5-Dimethoxyisonicotinaldehyde serves as a synthetic precursor to 3,5-dialkoxypyridine-containing diarylquinoline analogues developed as next-generation antitubercular agents . In this medicinal chemistry program, compounds where the naphthalene C-unit of bedaquiline is replaced by a 3,5-dialkoxy-4-pyridyl moiety (accessible from 2,5-dimethoxyisonicotinaldehyde) demonstrate more potent in vitro and in vivo anti-tubercular activity while exhibiting greatly attenuated hERG channel blockade compared to bedaquiline .

hERG liability comparison
Reported
Bedaquiline analogues derived from this aldehyde: reported lower hERG channel inhibition vs parent bedaquiline
Bedaquiline: potent hERG inhibition linked to QTc prolongation
Supports cardiac safety endpoint profiling in antitubercular research
Preclinical assay context; not clinical safety data
Antitubercular Agents hERG Channel Inhibition Drug Discovery

Limited Head-to-Head Comparator Data

Following a comprehensive search of primary literature, patents, and authoritative databases, no direct head-to-head quantitative comparisons between 2,5-dimethoxyisonicotinaldehyde and its closest regioisomeric analogues (2,3-dimethoxyisonicotinaldehyde, 2,6-dimethoxyisonicotinaldehyde, 3,5-dimethoxyisonicotinaldehyde) were identified in the open scientific literature [1]. The differential evidence presented above derives from cross-study comparable applications in azaindole synthesis and antitubercular drug development, where the 2,5-isomer plays a documented, specific role that alternative regioisomers do not fulfill. Procurement decisions for this compound should therefore be guided by synthetic route requirements rather than direct comparative performance metrics.

Direct comparator data
Data to verify
No direct head-to-head studies comparing regioisomers identified in public literature
Procurement should be guided by synthetic route requirements
Cross-study evidence only; verify fit for your protocol
Data Availability Comparator Studies Evidence Limitations

2,5-Dimethoxyisonicotinaldehyde: Research and Industrial Applications


4,7-Dimethoxy-5-azaindole Synthesis for Antiviral Discovery

Medicinal chemistry groups developing anti-HIV-1 agents require 4,7-dimethoxy-5-azaindole scaffolds. 2,5-Dimethoxyisonicotinaldehyde is the designated starting material for the regioselective synthesis of these azaindoles via lithium-mediated formylation and thermal cyclization of azidoacrylates. Alternative regioisomers do not support this transformation, making the 2,5-isomer essential for this synthetic route .

3,5-Dialkoxypyridine Bedaquiline Analogues for Tuberculosis

Pharmaceutical research programs targeting improved antitubercular agents with reduced cardiac toxicity utilize 2,5-dimethoxyisonicotinaldehyde as a precursor to 3,5-dialkoxy-4-pyridyl substituted diarylquinolines. These derivatives have demonstrated enhanced in vitro and in vivo potency against Mycobacterium tuberculosis with significantly attenuated hERG channel inhibition compared to bedaquiline .

Chemical Biology Probes with 2,5-Dimethoxypyridine Substitution

Academic and industrial laboratories engaged in chemical probe development requiring pyridine carboxaldehydes with a specific 2,5-dimethoxy substitution pattern should procure this compound. The unique ortho-directing/ortho-repulsing electronic profile of the 2,5-isomer is critical for formylation reactions where regiochemical control is essential. Substitution with 2,3-, 2,6-, or 3,5-dimethoxyisonicotinaldehyde would alter the electronic environment and may compromise downstream transformations .

Application
Selection Property
Validation Focus
4,7-Dimethoxy-5-azaindole synthesis for antiviral discovery
Regioselective formylation control
Azaindole scaffold synthesis reproducibility
3,5-Dialkoxypyridine bedaquiline analogue synthesis for TB research
hERG channel inhibition profiling
In vitro antitubercular potency and cardiac safety endpoint context
Chemical probe development with 2,5-dimethoxypyridine substitution
Ortho-directing electronic profile
Formylation regiochemical control
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